N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide
Description
N-[2-(Furan-2-yl)-2-(Pyrrolidin-1-yl)ethyl]-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core linked to a furan-2-yl group and a pyrrolidin-1-yl ethyl substituent. The molecular formula is inferred as C₁₉H₂₃N₂O₂, with an approximate molecular weight of 311.4 g/mol (calculated). The compound’s structure combines aromatic (benzamide, furan) and heterocyclic (pyrrolidine) moieties, which are common in bioactive molecules.
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-methylbenzamide |
InChI |
InChI=1S/C18H22N2O2/c1-14-7-2-3-8-15(14)18(21)19-13-16(17-9-6-12-22-17)20-10-4-5-11-20/h2-3,6-9,12,16H,4-5,10-11,13H2,1H3,(H,19,21) |
InChI Key |
JVINVTSFOFWELF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Furan Ring: The furan ring can be introduced via a variety of methods, including the cyclization of appropriate precursors or the functionalization of existing rings.
Coupling Reactions: The final step involves coupling the furan and pyrrolidine rings with the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the furan and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The furan and pyrrolidine rings can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzamide moiety can also play a role in binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Research Findings and Data Table
Table 1. Structural and Functional Comparison of Key Analogs
Discussion and Implications
- Structural-Activity Relationships : The pyrrolidine and furan groups in the target compound may enhance lipid solubility and bioavailability compared to simpler benzamides like mepronil. However, the absence of electron-withdrawing groups (e.g., sulfonyl in ) could limit its metabolic stability.
- Potential Applications: Analogous compounds suggest possible antibacterial, antifungal, or CNS-targeted activities. Further studies should explore enzyme inhibition (e.g., acetylcholinesterase for pyrrolidine-containing compounds ) or pesticidal efficacy.
- Contradictions: While SzR-109’s pyrrolidine-ethyl group is linked to immunomodulation, thiopyrimidinones with similar substituents exhibit antibacterial effects . This underscores the importance of core structure in determining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
